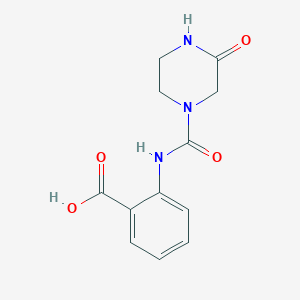

2-(3-Oxopiperazine-1-carboxamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Oxopiperazine-1-carboxamido)benzoic acid is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoic acid moiety, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-(3-Oxopiperazine-1-carboxamido)benzoic acid involves several steps. One common synthetic route includes the reaction of 3-oxopiperazine-1-carboxylic acid with benzoic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 3-oxopiperazine ring undergoes nucleophilic substitution, particularly at the carbonyl or amide positions. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the piperazine ring opens to form intermediates like anthranilic acid derivatives. For example, treatment with aqueous NaOH in DMSO hydrolyzes the oxopiperazine ring to yield 2-(indol-2-carboxamido)benzoic acid derivatives .

-

Reaction with Amines : Piperazine derivatives react with n-butylamine or phenylhydrazine to form substituted amides or hydrazides. For instance, reaction with n-butylamine in toluene produces N-butyl-2-(indol-2-carboxamido)benzamide in 84% yield .

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Toluene, reflux, 2 h | n-BuNH₂ | N-butyl amide derivative | 84% | |

| DMSO, H₂O, NaOH | - | Hydrolyzed anthranilic acid | 100% |

Oxidation and Reduction

The benzoic acid and oxopiperazine groups participate in redox reactions:

-

Oxidation : The keto group in the piperazine ring is resistant to further oxidation, but the benzoic acid moiety can be esterified or converted to acyl chlorides using SOCl₂ .

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the amide carbonyl to hydroxyl, forming alcohol derivatives.

Cyclization and Ring Contraction

Under thermal or acidic conditions, the compound undergoes cyclization:

-

Fischer Indolization : Reacting with phenylhydrazinium chloride in acetic acid forms 2-(indol-2-carboxamido)benzoic acids. Propanoic acid accelerates this reaction, achieving 72% yield in 17 h .

-

Phthalide Formation : Unexpected ring contraction in DMF produces isobenzofuranone derivatives, such as 3-oxo-1-(4-tolylamino)-1,3-dihydroisobenzofuran-1-carboxamide (52% yield) .

Esterification and Amidation

The carboxylic acid group undergoes typical benzoic acid reactions:

-

Esterification : Reacting with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters .

-

Amide Formation : Treatment with thionyl chloride converts the acid to an acyl chloride, which reacts with amines to form amides .

Decarboxylation

Heating with copper salts in quinoline triggers decarboxylation, yielding benzene derivatives. This is analogous to Hunsdiecker decarboxylation of benzoic acids .

Biological Activity Modulation

Modifications to the oxopiperazine ring impact bioactivity:

-

BACE-1 Inhibition : N-benzyl-2-oxopiperazinone derivatives show potent β-secretase inhibition (Ki = 2 nM) .

-

Antiviral Properties : Piperazine rings interact with viral capsid proteins, as seen in HIV-1 protease inhibitors .

Table 1: Reaction Yields for Piperazine Ring Transformations

| Entry | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrolysis | DMSO, H₂O, NaOH | 100% |

| 2 | N-Benzylation | NaH, benzyl bromide, THF | 68% |

| 3 | Fischer Indolization | CH₃CH₂COOH, reflux | 72% |

Table 2: Impact of Substituents on Bioactivity

| Compound | Modification | Biological Activity | EC₅₀ |

|---|---|---|---|

| 5a | N-Benzyl, isophthalamide | BACE1 inhibition | 2 nM |

| 11a | Phthalide derivative | Radical scavenging (ABTS⁺- ) | k = 8.3 |

Applications De Recherche Scientifique

Scientific Research Applications

The compound has several notable applications across various scientific disciplines:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, making it versatile for chemical synthesis .

Biology

- Biological Activity : Research indicates that 2-(3-Oxopiperazine-1-carboxamido)benzoic acid interacts with biological molecules, potentially influencing biochemical pathways .

- Mechanism of Action : It may bind to specific enzymes or receptors, modulating their activity and affecting physiological responses .

Medicine

- Therapeutic Potential : Ongoing studies are investigating its potential as an antidepressant and antitumor agent. The compound's ability to modulate neurotransmitter systems suggests its role in treating depression .

- Antitumor Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis through mechanisms involving caspase activation .

Industry

- Material Development : The compound is explored for use in developing new materials and chemical processes due to its unique structural properties .

The biological activities of this compound can be summarized in the following table:

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine levels | |

| Antitumor | Induces apoptosis via caspase activation | |

| Anti-inflammatory | Potential inhibition of inflammatory pathways |

Case Study 1: Antidepressant Effects

A study demonstrated that derivatives similar to this compound showed significant improvements in behavioral tests indicative of antidepressant activity. This effect was linked to increased binding affinity to serotonin receptors .

Case Study 2: Antitumor Activity

In vitro experiments revealed that this compound inhibited the growth of various cancer cell lines, particularly colorectal cancer cells. The mechanism involved inducing apoptosis through reactive oxygen species (ROS) generation and caspase-3 activation, leading to cell cycle arrest at the G2/M phase .

Recent Research Findings

Recent studies have highlighted several promising aspects regarding the applications of this compound:

- Histone Deacetylase Inhibition : Similar benzoic acid derivatives have shown potential in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression .

- Anti-inflammatory Potential : The structural features suggest that it may inhibit inflammatory responses, providing therapeutic benefits in conditions like arthritis .

Mécanisme D'action

The mechanism of action of 2-(3-Oxopiperazine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-(3-Oxopiperazine-1-carboxamido)benzoic acid can be compared with other similar compounds such as:

3-Oxopiperazine-1-carboxylic acid benzyl ester: This compound has a similar piperazine ring structure but differs in its ester linkage.

1-Carbobenzoxy-3-oxopiperazine: Another related compound with a carbobenzoxy group attached to the piperazine ring. The uniqueness of this compound lies in its specific amide linkage and benzoic acid moiety, which confer distinct chemical and biological properties.

Activité Biologique

2-(3-Oxopiperazine-1-carboxamido)benzoic acid, a compound with significant pharmacological potential, has garnered attention in various fields of biomedical research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a carboxamide and a benzoic acid moiety. Its molecular formula is C12H14N2O3, and it has a molecular weight of 234.25 g/mol. The presence of the piperazine structure is notable for its influence on biological activity, particularly in neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, likely due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving caspase activation .

Biological Activity Overview

Case Study 1: Antidepressant Effects

A study investigating the antidepressant potential of piperazine derivatives found that compounds similar to this compound showed significant improvements in behavioral tests indicative of antidepressant activity. The mechanism was linked to increased serotonin receptor binding affinity.

Case Study 2: Antitumor Activity

In vitro experiments demonstrated that this compound inhibited the growth of various cancer cell lines. The compound induced apoptosis in colorectal cancer cells through reactive oxygen species (ROS) generation and subsequent caspase-3 activation, leading to cell cycle arrest at the G2/M phase .

Research Findings

Recent research has highlighted several promising aspects of this compound:

- HDAC Inhibition : Similar benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression patterns associated with cancer progression .

- Anti-inflammatory Potential : The compound's structural features suggest it may inhibit inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Propriétés

IUPAC Name |

2-[(3-oxopiperazine-1-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c16-10-7-15(6-5-13-10)12(19)14-9-4-2-1-3-8(9)11(17)18/h1-4H,5-7H2,(H,13,16)(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCRYDYCLNBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.